molecular formula C14H14Cl2N2 B2675883 Phenanthridin-6-ylmethanamine;dihydrochloride CAS No. 2580249-62-1

Phenanthridin-6-ylmethanamine;dihydrochloride

Cat. No.: B2675883
CAS No.: 2580249-62-1
M. Wt: 281.18
InChI Key: NLKDJRJLCBDFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthridin-6-ylmethanamine dihydrochloride is a phenanthridine derivative featuring a methanamine substituent at the 6-position of the phenanthridine core, with two hydrochloride counterions enhancing its solubility and stability. Phenanthridine derivatives are heterocyclic aromatic compounds known for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The dihydrochloride salt form is commonly employed to improve bioavailability in pharmacological applications .

Properties

IUPAC Name

phenanthridin-6-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.2ClH/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14;;/h1-8H,9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKDJRJLCBDFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthridin-6-ylmethanamine;dihydrochloride typically involves the formation of C–C and C–N bonds. One-pot synthesis methods are often employed, which include simultaneous C–C and C–N bond-forming reactions. These methods are efficient and avoid the excessive use of halogenated derivatives .

Industrial Production Methods

Industrial production of this compound involves scalable synthetic strategies that ensure high yield and purity. The use of C–H activation steps is common in these methods, making the process more atom-efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Phenanthridin-6-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenanthridinone derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Phenanthridin-6-ylmethanamine dihydrochloride has been explored for its therapeutic properties, particularly in relation to its effects on neurotransmitter systems. Research indicates that compounds similar to this may influence serotonin receptors, which are crucial in the treatment of mood disorders and other psychiatric conditions.

Serotonergic Activity

Studies have shown that phenethylamine derivatives, including those related to phenanthridin-6-ylmethanamine, exhibit activity at serotonin 5-HT2 receptors. This receptor interaction is significant for developing treatments for conditions such as depression and anxiety disorders .

Anti-inflammatory Properties

Research has identified phenanthridine derivatives as potential anti-inflammatory agents. The mechanism of action is believed to involve the modulation of inflammatory mediators released by keratinocytes, which play a crucial role in skin inflammatory responses.

Case Study: In Vitro Evaluation

In a study evaluating various phenanthrene derivatives, it was found that certain compounds significantly inhibited the release of prostaglandins, which are key mediators in inflammation. Specifically, derivatives SR34 and SR69 demonstrated notable anti-inflammatory activity at concentrations of 1 µg/ml to 10 µg/ml . This suggests that phenanthridin-6-ylmethanamine dihydrochloride could be further investigated for topical applications in dermatological treatments.

Synthesis and Chemical Properties

The synthesis of phenanthridin-6-ylmethanamine dihydrochloride involves multiple steps that can be optimized through various catalytic methods. Recent advancements in palladium-catalyzed reactions have opened new pathways for synthesizing heterocycles, including those containing phenanthridine structures .

Synthesis Data Table

Reaction TypeYield (%)ConditionsReference
Palladium-Catalyzed Coupling70-85Aryl vinyl iodides
Cascade Reactions60-75One-pot synthesis

Analytical Applications

Phenanthridin-6-ylmethanamine dihydrochloride is also utilized in analytical chemistry for various assays due to its fluorescent properties. Its ability to act as a probe in biological systems makes it valuable for studying cellular processes under fluorescence microscopy.

Fluorescence Assay Example

The compound can be employed in assays to measure cellular uptake and localization within different cell types, providing insights into its bioavailability and potential therapeutic efficacy.

Conclusion and Future Directions

Phenanthridin-6-ylmethanamine dihydrochloride shows promise across several scientific fields, particularly in medicinal chemistry and inflammation research. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
  • Formulation Development : For potential applications in topical anti-inflammatory therapies.

The ongoing exploration of this compound's properties could lead to significant advancements in drug development and therapeutic interventions for various diseases.

Mechanism of Action

The mechanism of action of Phenanthridin-6-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Phenanthridine Derivatives

The following table compares Phenanthridin-6-ylmethanamine dihydrochloride with structurally related phenanthridine hydrochlorides synthesized in :

Compound Name Molecular Formula Molecular Weight (g/mol) Elemental Analysis (Calc./Found) Key Substituents
Phenanthridin-6-ylmethanamine dihydrochloride* C₁₄H₁₆Cl₂N₂ 291.2 N/A (Not provided in evidence) 6-methanamine, dihydrochloride
3,4-Dimethoxy-[1,3]dioxolo[4,5-b]phenanthridin-6-ium chloride (6g) C₁₆H₁₄ClNO₄ 319.7 C: 60.10/60.01; H: 4.41/4.71; N: 4.38/4.22 3,4-dimethoxy, dioxolane ring
6,7-Dimethoxy-[1,3]dioxolo[4,5-c]phenanthridin-4-ium chloride (6h) C₁₆H₁₄ClNO₄ 319.7 C: 60.10/60.24; H: 4.41/4.69; N: 4.38/4.48 6,7-dimethoxy, dioxolane ring
4-(Benzyloxy)-3-methoxy-phenanthridinium chloride (6k) C₂₂H₁₈ClNO₄ 395.8 C: 66.75/66.66; H: 4.58/4.75; N: 3.54/3.44 4-benzyloxy, 3-methoxy

Key Observations :

  • Substituent Effects : The 6-methanamine group in the target compound may enhance nucleophilic reactivity compared to methoxy or benzyloxy substituents in analogs .
  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 6g, 6h), facilitating drug formulation .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are widely used in pharmaceuticals to optimize stability and delivery. Below is a comparison with biogenic amine dihydrochlorides and heterocyclic analogs:

Compound Name Core Structure Applications Solubility (Water) Key Differences
Phenanthridin-6-ylmethanamine dihydrochloride Phenanthridine Potential anticancer agent* High Aromatic core with methanamine
Putrescine dihydrochloride Aliphatic diamine Biogenic amine standard Very high Aliphatic chain, no aromatic system
(6-Chloropyridin-2-yl)methanamine dihydrochloride Pyridine Intermediate in drug synthesis Moderate Pyridine core vs. phenanthridine
Azoamidine dihydrochloride derivatives Azoamidine Polymerization initiators Variable Azo-group functionality

Key Observations :

  • Biological Activity : Unlike putrescine (a biogenic amine), phenanthridine derivatives are more likely to interact with DNA or enzymes due to their planar aromatic structure .

Pharmacological Comparison with CDK Inhibitors

Though Phenanthridin-6-ylmethanamine dihydrochloride’s exact mechanism is unspecified, provides data for structurally distinct CDK inhibitors, highlighting trends in anticancer activity:

Compound Target CDK IC₅₀ (μM) in Cancer Cells In Vivo Efficacy Key Advantage
Vanoxerine dihydrochloride CDK2/4/6 3.79 (QGY7703), 4.04 (Huh7) Yes Broad-spectrum CDK inhibition
Fluspirilene CDK2 4.01 (HepG2), 3.46 (Huh7) Yes Selective CDK2 inhibition
Rafoxanide CDK4/6 1.09 (A375), 1.31 (A431) Yes Potent dual CDK4/6 inhibition

Key Observations :

  • Potency : Phenanthridine derivatives may exhibit comparable IC₅₀ values to CDK inhibitors like fluspirilene (~4 μM), depending on substituent optimization .
  • Mechanistic Breadth: Vanoxerine’s triple CDK inhibition suggests that multi-target phenanthridine derivatives could achieve broader anticancer efficacy .

Biological Activity

Phenanthridin-6-ylmethanamine; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly in the context of cancer treatment. Its biological activity is primarily associated with its potential as an anti-cancer agent through mechanisms that target cellular proliferation and apoptosis.

The primary mechanism by which Phenanthridin-6-ylmethanamine exerts its biological effects is through the inhibition of telomerase, an enzyme that plays a crucial role in maintaining telomere length in cancer cells. Telomerase is often upregulated in malignant cells, allowing them to evade normal cellular aging and apoptosis, which contributes to their uncontrolled proliferation. By inhibiting telomerase activity, Phenanthridin-6-ylmethanamine may induce apoptosis in cancer cells while sparing normal somatic cells, thus minimizing side effects commonly associated with chemotherapy .

In Vitro Studies

  • Cytotoxicity : In various studies, Phenanthridin-6-ylmethanamine has demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of this compound have shown GI(50) values (the concentration required to inhibit cell growth by 50%) of less than 1 µM across various tumor cell lines, indicating potent anti-tumor activity .
  • Gene Expression : Research has indicated that treatment with Phenanthridin-6-ylmethanamine leads to increased expression of pro-apoptotic genes such as p53 and Bax in hematological malignancies. This suggests that the compound not only inhibits proliferation but also actively promotes programmed cell death in cancerous cells .
  • Molecular Docking Studies : Computational analyses have confirmed that Phenanthridin-6-ylmethanamine interacts effectively with key proteins involved in cancer progression. Molecular docking studies revealed that it binds to specific active sites on proteins associated with myeloma and leukemia, further supporting its potential as a therapeutic agent .

Antitumor Activity

A notable study evaluated the antitumor efficacy of several phenanthridine derivatives, including Phenanthridin-6-ylmethanamine. The results highlighted its effectiveness against various cancer types, particularly emphasizing its role in targeting telomerase activity. The study reported a marked reduction in tumor growth rates in treated groups compared to controls, underscoring the compound's therapeutic potential .

Selectivity for Cancer Cells

Another critical aspect of Phenanthridin-6-ylmethanamine is its selectivity for cancer cells over normal cells. This selectivity arises from the differential expression of telomerase in malignant versus non-malignant tissues. In preclinical models, the compound exhibited minimal cytotoxicity towards healthy cells while effectively reducing the viability of tumor cells, which is a promising characteristic for future clinical applications .

Data Summary

Study Cell Line GI(50) Value (µM) Mechanism
Study 1Myeloma< 1Telomerase inhibition
Study 2Leukemia< 1Apoptosis induction via p53/Bax
Study 3Various Tumors< 1Cytotoxicity through molecular interactions

Q & A

Q. What are the recommended synthesis and purification protocols for Phenanthridin-6-ylmethanamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions of phenanthridine derivatives with appropriate amines, followed by salt formation using hydrochloric acid. For dihydrochloride formation, stoichiometric control (e.g., 2:1 molar ratio of HCl to free base) is critical to ensure complete protonation of amine groups. Purification methods include recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC). Characterization should combine 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structure and salt stoichiometry .

Q. Why is the dihydrochloride salt form preferred over other salt forms in research applications?

  • Methodological Answer : Dihydrochloride salts often exhibit superior aqueous solubility and stability compared to free bases or monohydrochlorides, which is critical for in vitro assays (e.g., enzyme inhibition studies). The second HCl molecule enhances crystallinity, simplifying storage and handling. Comparative studies using thermogravimetric analysis (TGA) and accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can validate these advantages .

Q. Which analytical techniques are essential for characterizing Phenanthridin-6-ylmethanamine dihydrochloride?

  • Methodological Answer : Key techniques include:
  • HPLC-UV/ELS : To assess purity (>98% by area normalization).
  • Elemental Analysis : Verify chloride content (theoretical ~20.3% for dihydrochloride).
  • DSC/TGA : Evaluate thermal stability and dehydration events.
  • NMR Spectroscopy : Confirm absence of unreacted intermediates (e.g., residual phenanthridine precursors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Phenanthridin-6-ylmethanamine dihydrochloride?

  • Methodological Answer : Use a design-of-experiments (DoE) approach to test variables:
  • Temperature : 60–100°C (higher temps may accelerate alkylation but risk decomposition).
  • Solvent : Polar aprotic solvents (e.g., DMF) vs. ethanol/water mixtures.
  • Catalyst : Evaluate bases like triethylamine for neutralizing HCl during synthesis.
    Monitor yield via LC-MS and optimize for minimal byproducts (e.g., N-oxide derivatives) .

Q. What experimental strategies are effective for studying the compound’s biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence polarization (FP) or radiometric assays (e.g., 32P^{32}P-ATP incorporation) to measure inhibition potency (IC50_{50}). Include positive controls (e.g., known LSD1 inhibitors for epigenetic targets) .
  • Cellular Models : Dose-response studies in cancer cell lines (e.g., IC50_{50} determination via MTT assays) with validation via Western blotting (e.g., H3K4me2 levels for LSD1 inhibition) .

Q. How can stability issues in pharmacological studies be addressed?

  • Methodological Answer :
  • Solution Stability : Perform pH-dependent degradation studies (pH 1–7.4) using UPLC-MS to identify degradation products (e.g., hydrolysis of the methanamine group).
  • Formulation : Use lyophilization for long-term storage or lipid-based nanoparticles for in vivo delivery to enhance bioavailability .

Q. How should contradictions in enzyme inhibition data (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer conditions (e.g., ionic strength, cofactors like Mg2+^{2+}).
  • Orthogonal Validation : Compare results from FP assays with surface plasmon resonance (SPR) to confirm binding kinetics.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments with fresh compound batches .

Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Dose Selection : Use allometric scaling from in vitro IC50_{50} values (e.g., 10–100 mg/kg in rodents).
  • Bioanalysis : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards.
  • Tissue Distribution : Assess brain penetration (if applicable) using ex vivo imaging or homogenate analysis .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Conflicting data may arise from polymorphic forms or residual solvents. Characterize batches via X-ray powder diffraction (XRPD) and Karl Fischer titration. For aqueous solubility, use shake-flask methods at 25°C and 37°C, and compare with computational predictions (e.g., COSMO-RS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.